molecular formula C28H22F3IO8 B11994025 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11994025
M. Wt: 670.4 g/mol
InChI Key: CKNXRJBXNHBCBM-UHFFFAOYSA-N
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Description

6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes an iodophenoxy group, a trifluoromethyl group, and a trimethoxybenzoate ester. These structural features contribute to its distinct chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between an appropriate phenol derivative and an ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of Iodophenoxy Group: The iodophenoxy group can be introduced via a nucleophilic substitution reaction, where the phenolic hydroxyl group of the chromen-4-one intermediate reacts with 4-iodophenol in the presence of a suitable base like potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-4-one intermediate with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the chromen-4-one core.

    Substitution: Compounds with nucleophilic groups replacing the iodine atom.

Scientific Research Applications

6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-3-(4-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate: Similar structure but with a bromine atom instead of iodine.

    6-Ethyl-3-(4-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodophenoxy group in 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its bromine or chlorine analogs.

Properties

Molecular Formula

C28H22F3IO8

Molecular Weight

670.4 g/mol

IUPAC Name

[6-ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C28H22F3IO8/c1-5-14-10-18-20(13-19(14)40-27(34)15-11-21(35-2)24(37-4)22(12-15)36-3)39-26(28(29,30)31)25(23(18)33)38-17-8-6-16(32)7-9-17/h6-13H,5H2,1-4H3

InChI Key

CKNXRJBXNHBCBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC(=C(C2=O)OC4=CC=C(C=C4)I)C(F)(F)F

Origin of Product

United States

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